Product packaging for 2,4,5-Triphenylimidazolidine(Cat. No.:CAS No. 80424-18-6)

2,4,5-Triphenylimidazolidine

Cat. No.: B13780253
CAS No.: 80424-18-6
M. Wt: 300.4 g/mol
InChI Key: VJWNWMOGJOGCRF-UHFFFAOYSA-N
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Description

2,4,5-Triphenylimidazolidine ( 80424-18-6) is an imidazolidine derivative with the molecular formula C21H20N2 and a molecular weight of 300.397 g/mol . This compound serves as a versatile chemical scaffold in medicinal chemistry research, particularly for the synthesis of novel bioactive molecules. Its structure features abstractable hydrogen, making it a suitable precursor for further chemical modifications via reactions such as the Mannich reaction to create a library of derivatives for biological screening . Research into closely related 2,4,5-triphenylimidazole compounds has indicated significant potential in pharmacological applications. These derivatives have been synthesized and evaluated as potential anti-inflammatory and analgesic agents . In pre-clinical studies, certain Mannich base derivatives demonstrated notable activity in standard assays. For instance, some analogs showed a maximum percentage inhibition of paw edema of up to 52.8% in the carrageenan-induced rat paw edema model, a standard test for anti-inflammatory activity . Furthermore, select derivatives exhibited significant analgesic activity in the Eddy's hot plate method, with increased reaction times to thermal stimuli . This suggests that the this compound core structure is a promising template for developing new therapeutic agents. From a physico-chemical perspective, the compound has a boiling point of approximately 459.8°C at 760 mmHg and a flash point of around 286.6°C . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N2 B13780253 2,4,5-Triphenylimidazolidine CAS No. 80424-18-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80424-18-6

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

2,4,5-triphenylimidazolidine

InChI

InChI=1S/C21H20N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,19-23H

InChI Key

VJWNWMOGJOGCRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4,5 Triphenylimidazolidine and Its Stereoisomers

Direct Cyclization Approaches and Innovations in 2,4,5-Triphenylimidazolidine Synthesis

The most direct and classical approach to synthesizing the this compound core involves the condensation reaction between a 1,2-diamine and an aldehyde. nih.govresearchgate.net Specifically, the reaction of 1,2-diphenylethane-1,2-diamine (B1144217) with benzaldehyde (B42025) yields the target molecule. This method is fundamentally a cyclocondensation where two molecules of water are eliminated to form the five-membered imidazolidine (B613845) ring.

Innovations in this area focus on improving reaction efficiency and simplifying conditions. Early methods often required refluxing in solvents like benzene (B151609) or toluene (B28343) with azeotropic removal of water to drive the reaction to completion. nih.gov More recent developments have demonstrated that this condensation can proceed readily, sometimes at temperatures as low as 50°C, with or without a solvent. nih.gov The choice of solvent and catalyst, typically a Brønsted or Lewis acid, plays a crucial role in the reaction rate and yield. Acetic acid is commonly used as a catalyst in solvents like methanol (B129727) or ethyl acetate. nih.gov The stereochemical outcome of this reaction is highly dependent on the stereochemistry of the starting diamine, a principle that forms the basis for diastereoselective synthesis. researchgate.net

Multicomponent Reaction Strategies for Stereo-controlled this compound Formation

While true one-pot, three-component reactions leading directly to this compound are not extensively documented, pseudo-multicomponent reactions and related strategies offer a highly efficient pathway for creating substituted imidazolidines. mdpi.comresearchgate.net These reactions are prized for their atom economy and ability to rapidly build molecular complexity from simple precursors. nih.gov

A notable strategy that mirrors the efficiency of multicomponent reactions is the in-situ generation of intermediates. For instance, a reaction can be initiated between an aldehyde and an amine source, such as ammonium (B1175870) hydroxide, to form a diazapentadiene intermediate. This intermediate can then undergo a base-catalyzed or thermal cyclization to form the imidazolidine ring. sci-hub.st This process, while sequential, occurs in a single pot and allows for stereochemical control during the cyclization step. The reaction between 2-pyridinecarboxaldehyde (B72084) and ammonium hydroxide, for example, initially forms a triazine which then converts upon heating to cis-2,4,5-tripyridylimidazoline, a structural analogue of the triphenyl compound. sci-hub.st This demonstrates a powerful method for achieving diastereocontrol in a one-pot setting.

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound is of significant interest, as the spatial arrangement of the phenyl groups dictates the molecule's three-dimensional structure and potential applications, for instance as a chiral ligand. thieme-connect.comnih.gov

Enantioselective Pathways and Catalyst Design

The primary strategy for the enantioselective synthesis of chiral this compound relies on the use of enantiomerically pure starting materials, specifically chiral 1,2-diphenylethane-1,2-diamine. researchgate.netgoogle.comrsc.org By starting with either (1R,2R)-(-)-1,2-diphenylethylene-diamine or (1S,2S)-(+)-1,2-diphenylethylene-diamine, the subsequent cyclization with benzaldehyde preserves the stereochemistry of the C4 and C5 positions, leading to the formation of the corresponding enantiopure trans-imidazolidine. nih.gov

Catalyst design in this context is focused on facilitating the cyclocondensation reaction under mild conditions that prevent racemization of the chiral diamine precursor. Chiral copper complexes, particularly with bisoxazoline ligands, have emerged as effective catalysts for synthesizing chiral imidazolidines through radical coupling and cyclization pathways, achieving high yields and enantioselectivities (up to 95% ee) for related structures. rsc.org While this specific catalytic system hasn't been explicitly reported for this compound, the principles of using a chiral metal complex to control the stereochemical outcome of the ring-forming step are directly applicable. The catalyst's role is to create a chiral environment that favors one enantiomeric pathway over the other. nih.gov

Diastereoselective Approaches and Control Elements

Diastereoselectivity in this compound synthesis is elegantly controlled by the choice of the 1,2-diphenylethane-1,2-diamine stereoisomer. This serves as the primary control element.

cis-Isomer Synthesis: The reaction of meso-1,2-diphenylethane-1,2-diamine with benzaldehyde exclusively yields the cis-2,4,5-triphenylimidazolidine. In the meso diamine, the two phenyl groups are on the same side, which directs the cyclization to form a product where the C4 and C5 phenyl groups are also in a cis relationship.

trans-Isomer Synthesis: Conversely, using racemic or enantiopure (R,R)- or (S,S)-1,2-diphenylethane-1,2-diamine leads to the formation of the trans-2,4,5-triphenylimidazolidine. researchgate.net Here, the phenyl groups on the diamine are in a trans configuration, which is maintained in the final product.

Furthermore, it has been demonstrated that the cis-isomer can be converted to the more thermodynamically stable trans-isomer through base-catalyzed isomerization. sci-hub.st For example, using a catalytic amount of potassium tert-butoxide (KOt-Bu) can effectively isomerize cis-imidazoline derivatives to their trans counterparts at room temperature. sci-hub.stresearchgate.net This provides a powerful method for accessing either diastereomer selectively.

Diamine StereoisomerReaction with BenzaldehydeResulting Imidazolidine Diastereomer
meso-1,2-diphenylethane-1,2-diamineDirect Cyclizationcis-2,4,5-Triphenylimidazolidine
(R,R)- or (S,S)-1,2-diphenylethane-1,2-diamineDirect Cyclizationtrans-2,4,5-Triphenylimidazolidine
cis-2,4,5-TriphenylimidazolidineBase-Catalyzed Isomerization (e.g., KOt-Bu)trans-2,4,5-Triphenylimidazolidine

Catalyst-Mediated and Green Chemistry Routes for this compound Production

Modern synthetic chemistry emphasizes the use of efficient catalysts and environmentally benign procedures, principles which have been applied to the synthesis of imidazolidine derivatives. nih.govresearchgate.net Green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. sciepub.com

Catalyst-mediated routes often employ reusable heterogeneous catalysts. For the analogous synthesis of 2,4,5-triphenylimidazole (B1675074), catalysts like sulfuric acid immobilized on silica (B1680970) gel (H₂SO₄·SiO₂) have been used effectively, offering advantages of easy separation and recovery. sctunisie.org Similar solid acid catalysts can be applied to imidazolidine synthesis. Photocatalysis using carbon nitride-based heterogeneous catalysts has also been shown to be effective for producing related imidazolidine structures under visible light, representing a significant green innovation. acs.org

Solvent-free reactions and the use of water as a solvent are key tenets of green chemistry. The synthesis of various imidazolidines has been successfully achieved by simply condensing the diamine and aldehyde in a water suspension at room temperature, leading to high yields and simplified workup procedures. nih.gov Additionally, mechanochemical methods, such as grinding reactants in a mortar and pestle with a catalytic amount of acid, have been reported for the synthesis of related benzimidazoles, offering a solvent-free, energy-efficient alternative. researchgate.net

Optimization of Reaction Conditions for Enhanced Efficiency and Yield in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are typically varied include the choice of solvent, catalyst, temperature, and reactant stoichiometry.

Studies on the synthesis of related imidazolidines and imidazolines show that solvent choice significantly impacts reaction outcomes. While nonpolar solvents like toluene facilitate the removal of water, polar protic solvents like ethanol (B145695) can also be effective, particularly when a dehydrating agent or a suitable catalyst is used. nih.gov For the synthesis of imidazolidin-2-ones, a related class of compounds, statistical analysis has been used to optimize conditions, identifying dichloromethane (B109758) (DCM) as an effective solvent when using carbonyldiimidazole (CDI) for cyclization. mdpi.comnih.gov

The catalyst and its loading are also crucial. While acidic catalysts like acetic acid or p-toluenesulfonic acid are common, the specific choice can influence reaction rates. thieme-connect.com Temperature is another key variable; while some condensations require heat to proceed at a reasonable rate, others can be performed efficiently at room temperature, offering a more energy-conscious process. nih.gov Systematic studies often reveal an optimal balance, such as gentle heating to 50°C, which can drive the reaction to completion without promoting side reactions. sci-hub.st

Below is a representative data table illustrating how reaction conditions can be optimized for a generic imidazolidine synthesis from a diamine and an aldehyde, based on common findings in the literature.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolNone252445
2EthanolAcetic Acid (10 mol%)251278
3Toluenep-TsOH (5 mol%)110 (Reflux)492
4DichloromethaneAcetic Acid (10 mol%)40 (Reflux)885
5WaterNone25690
6Solvent-freeAcetic Acid (cat.)60288

Elucidation of Stereochemical Configuration and Conformational Dynamics of 2,4,5 Triphenylimidazolidine

Absolute and Relative Stereochemical Assignments of 2,4,5-Triphenylimidazolidine Isomers

The presence of three stereocenters in this compound at positions C2, C4, and C5 gives rise to a number of possible stereoisomers. The relative configuration of the substituents, particularly the phenyl groups, dictates the classification of these isomers into cis and trans diastereomers.

The stereochemistry of polysubstituted imidazolidines has been a subject of interest, with various synthetic methods leading to different isomeric distributions. For instance, the reaction of N-(benzylidene)benzylamine with benzylideneaniline (B1666777) is known to produce two isomeric 1,2,4,5-tetraphenylimidazolidines, highlighting the formation of stereoisomers in related systems. The elucidation of the structures of these isomers often relies on nuclear magnetic resonance (NMR) spectroscopy.

For this compound, the relative stereochemistry can be assigned based on the coupling constants and Nuclear Overhauser Effect (NOE) data from ¹H NMR experiments. In cis isomers, the protons on the stereogenic carbons are on the same face of the ring, leading to different spatial proximities and, consequently, different NOE enhancements compared to the trans isomers where the protons are on opposite faces.

The determination of the absolute configuration of chiral molecules can be achieved through techniques such as X-ray crystallography of a single crystal or by using chiroptical methods like circular dichroism (CD) spectroscopy, which correlates the observed Cotton effects to the spatial arrangement of the chromophores.

Detailed Conformational Analysis and Preferred Conformations of this compound in Solution and Solid State

The five-membered imidazolidine (B613845) ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. The preferred conformation is influenced by the nature and orientation of the substituents. For this compound, the bulky phenyl groups play a significant role in determining the ring's pucker and their own spatial orientation.

In Solution:

In solution, the imidazolidine ring is dynamic and can undergo rapid interconversion between different envelope and twist conformations. NMR spectroscopy is a powerful tool for studying these conformational equilibria. The observed chemical shifts and coupling constants are time-averages of the contributing conformers. Temperature-dependent NMR studies can provide thermodynamic parameters for the conformational exchange processes. For related proline-containing peptides, NMR data has shown the existence of multiple isomers in solution with different cis and trans conformations about the proline amide bonds, with the populations of these isomers being solvent-dependent. nih.gov This suggests that the conformational landscape of this compound in solution is likely to be complex and influenced by the solvent environment. The application of NMR techniques, such as the analysis of coupling constants and NOE data, in conjunction with computational modeling, can provide a detailed picture of the predominant conformations in solution. auremn.org.brmdpi.com

In the Solid State:

Intramolecular Non-Covalent Interactions Governing this compound Structure

The three-dimensional structure of this compound is not only determined by covalent bonds and steric hindrance but is also significantly influenced by a network of intramolecular non-covalent interactions. These weak interactions play a crucial role in stabilizing specific conformations.

The primary non-covalent interactions expected to be at play in this molecule are:

π-π Stacking Interactions: The presence of three phenyl rings allows for the possibility of intramolecular π-π stacking. These interactions can occur between two of the phenyl rings if the conformation of the imidazolidine ring brings them into close proximity and a parallel-displaced or T-shaped arrangement. The strength of these interactions is sensitive to the distance and orientation of the aromatic rings. mdpi.com

CH-π Interactions: These interactions involve the hydrogen atoms of the imidazolidine ring or the ortho-hydrogens of one phenyl ring interacting with the π-electron cloud of another phenyl ring. Such interactions are known to be significant in determining the conformation of molecules containing both aliphatic/aromatic C-H bonds and aromatic rings.

Hydrogen Bonding: The N-H protons of the imidazolidine ring can act as hydrogen bond donors, potentially forming intramolecular hydrogen bonds with the π-system of a nearby phenyl ring (N-H···π interactions).

Computational chemistry provides powerful tools to investigate and quantify these weak interactions. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can identify and characterize these interactions based on the calculated electron density. Experimental evidence for these interactions can sometimes be inferred from detailed analysis of NMR chemical shifts, where the proximity of a proton to an aromatic ring can cause a significant upfield or downfield shift.

Advanced Spectroscopic and Diffraction Techniques for Structural Probing of this compound

A comprehensive understanding of the structure of this compound requires the application of a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As previously mentioned, NMR is indispensable for structural elucidation in solution.

¹H NMR: Provides information on the chemical environment of protons, their connectivity through scalar coupling (J-coupling), and their spatial proximity through the Nuclear Overhauser Effect (NOE). For the isomers of 1,2,4,5-tetraarylimidazolidines, distinct chemical shifts for the methine protons at C2, C4, and C5, along with their coupling constants, are used to differentiate between cis and trans isomers. researchgate.net

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments, complementing the information from ¹H NMR. The chemical shifts of the C2, C4, and C5 carbons are particularly diagnostic of the substitution pattern and stereochemistry.

X-ray Diffraction: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, allowing for the unambiguous determination of absolute and relative stereochemistry, as well as detailed conformational information. researchgate.net For polycrystalline samples, X-ray powder diffraction (XRPD) can be used to identify the crystalline phase and, in some cases, solve the crystal structure. semanticscholar.org

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The following table summarizes the expected spectroscopic data for this compound based on the analysis of a closely related compound, 2,4,5-triphenyl-1H-imidazole. rsc.org

Spectroscopic TechniqueObserved Features for 2,4,5-triphenyl-1H-imidazole
IR (cm⁻¹) 3344 (N-H), 3059, 2960 (Ar–H), 1598 (C=N), 1483 (C=C aromatic)
¹H NMR (400 MHz, DMSO-d₆, δ ppm) 8.16 – 8.06 (m, 2H), 7.56 (dd, J = 6.8, 1.6 Hz, 4H), 7.52 (dd, J = 5.2, 3.3 Hz, 2H), 7.45 (t, J = 7.5 Hz, 2H), 7.42 – 7.37 (m, 1H), 7.31 (t, J = 7.6 Hz, 2H), 7.26 – 7.21 (m, 1H)
¹³C NMR (101 MHz, DMSO-d₆, δ ppm) 144.95, 137.82, 135.52, 133.27, 131.45, 129.72, 129.14 (dd, J = 23.2, 11.9 Hz), 128.74, 128.41, 127.60, 127.36, 127.14
Mass Spectrum (m/z) M⁺: 297.58

Note: This data is for 2,4,5-triphenyl-1H-imidazole and serves as an illustrative example. The data for this compound would differ due to the saturated nature of the imidazolidine ring.

Chiroptical Properties and Their Correlation with this compound Stereochemistry

Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provides valuable information about the stereochemistry of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.

The chiroptical properties of this compound are directly related to the spatial arrangement of the three phenyl chromophores and the inherent chirality of the imidazolidine ring. Each stereoisomer is expected to exhibit a unique ORD curve and CD spectrum.

The Cotton effect, a characteristic feature in ORD and CD spectra, is particularly sensitive to the absolute configuration of the stereocenters and the preferred conformation of the molecule. For example, the sign and magnitude of the Cotton effects associated with the π-π* electronic transitions of the phenyl groups can be used to deduce the absolute configuration of the molecule by applying established empirical rules, such as the exciton (B1674681) chirality method. This method relates the sign of the Cotton effect to the helical sense of the spatial arrangement of two or more chromophores.

While specific chiroptical data for this compound is not detailed in the provided search results, studies on related chiral molecules demonstrate the power of these techniques. For instance, the chiroptical properties of a 2,4,5-trimethyl-diphenyl substituted derivative have been investigated, showing that both negative and positive CD signals could be obtained from the same film, indicating a process of chiral separation during self-assembly. researchgate.net The correlation between the observed chiroptical properties and the stereochemistry determined by other methods, such as X-ray crystallography, is crucial for establishing reliable structure-property relationships. researchgate.net

Reactivity Profiles and Mechanistic Pathways of 2,4,5 Triphenylimidazolidine Transformations

Ring-Opening and Ring-Closure Reactions of the 2,4,5-Triphenylimidazolidine Heterocycle

The formation and cleavage of the imidazolidine (B613845) ring are fundamental aspects of its chemistry. These processes are typically reversible and are influenced by factors such as pH, temperature, and the nature of the substituents.

Ring-Closure Reactions: The synthesis of this compound and its derivatives is primarily achieved through the condensation of a 1,2-diamine with an aldehyde or ketone. Specifically, the reaction of meso-1,2-diphenylethanediamine with benzaldehyde (B42025) or its derivatives serves as the primary route to the corresponding cis-2,4,5-triphenylimidazolidines. This acid-catalyzed reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the second amino group on the iminium carbon, leading to the cyclized product. The stereochemistry of the diamine dictates the stereochemistry of the final product.

The principles of ring closure are guided by Baldwin's rules, which predict the favorability of different types of cyclization reactions. The formation of the five-membered imidazolidine ring via an intramolecular nucleophilic attack is a favored process.

Ring-Opening Reactions: The imidazolidine ring is susceptible to ring-opening reactions, particularly under hydrolytic conditions. As a cyclic aminal, this compound is prone to acid-catalyzed hydrolysis, which reverses the formation reaction. In the presence of aqueous acid, the nitrogen atoms are protonated, making the C2 carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the C-N bond and ultimately regenerating the 1,2-diamine and the aldehyde. nih.govnih.govresearchgate.netacs.org The stability of the ring is highly dependent on the pH of the solution.

Thermally, imidazolidines can also undergo decomposition, although the high substitution on the this compound ring likely imparts significant thermal stability. Ring-opening can also be initiated by other electrophiles that can react with the nitrogen atoms.

Reaction Type Reactants Conditions Products Key Features
Ring Closuremeso-1,2-Diphenylethanediamine, BenzaldehydeAcid catalyst (e.g., H+)cis-2,4,5-TriphenylimidazolidineFormation of a five-membered ring; stereospecific.
Ring OpeningThis compoundAqueous acid (e.g., HCl)meso-1,2-Diphenylethanediamine, BenzaldehydeReversible; proceeds via a tetrahedral intermediate. nih.govnih.govresearchgate.netacs.org

Functional Group Interconversions and Substitution Reactions on this compound Scaffolds

Once the this compound core is formed, it can be further modified through reactions on the nitrogen atoms or the phenyl rings.

N-Functionalization: The secondary amine functionalities of the imidazolidine ring are nucleophilic and can undergo a variety of functional group interconversions.

N-Acylation: The nitrogen atoms can be acylated using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto one or both nitrogen atoms, forming N-acylimidazolidines. nih.govnih.gov The extent of acylation can be controlled by the stoichiometry of the acylating agent.

N-Alkylation: Alkylation of the nitrogen atoms can be achieved using alkyl halides. beilstein-journals.org Similar to acylation, mono- or di-alkylation is possible, leading to N-alkylated or N,N'-dialkylated 2,4,5-triphenylimidazolidines.

Electrophilic Aromatic Substitution: The three phenyl rings on the imidazolidine scaffold are susceptible to electrophilic aromatic substitution reactions, although the imidazolidine ring itself, being electron-rich, can influence the reactivity and regioselectivity of these substitutions. The nitrogen atoms, particularly when protonated under acidic conditions, can act as deactivating groups, directing incoming electrophiles to the meta position. Conversely, under neutral or basic conditions, the lone pairs on the nitrogen atoms can have a more complex influence.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce nitro groups onto the phenyl rings. masterorganicchemistry.comresearchgate.net The positions of nitration would depend on the reaction conditions and the directing effects of the imidazolidine core.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can lead to the halogenation of the phenyl rings.

Reaction Reagent Functional Group Introduced Potential Product
N-AcylationAcyl chloride (RCOCl)Acyl (RCO-)N-Acyl-2,4,5-triphenylimidazolidine
N-AlkylationAlkyl halide (R-X)Alkyl (R-)N-Alkyl-2,4,5-triphenylimidazolidine
NitrationHNO₃/H₂SO₄Nitro (NO₂-)Nitrophenyl-substituted this compound
HalogenationX₂/FeX₃Halogen (X-)Halophenyl-substituted this compound

Investigation of Reaction Intermediates and Transition States in this compound Chemistry

The transformations of this compound proceed through various transient species, the understanding of which is crucial for elucidating reaction mechanisms.

Reaction Intermediates:

Iminium Ions: In the formation of the imidazolidine ring, a key intermediate is the iminium ion, formed from the condensation of one of the amino groups of the diamine with the aldehyde. This electrophilic species is then attacked by the second amino group in the ring-closing step.

Tetrahedral Intermediates: During acid-catalyzed hydrolysis, the protonated imidazolidine is attacked by a water molecule, leading to a tetrahedral intermediate at the C2 carbon. The breakdown of this intermediate results in ring cleavage. researchgate.net

Carbocationic Intermediates: In electrophilic aromatic substitution reactions on the phenyl rings, the attack of an electrophile generates a resonance-stabilized carbocationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring.

Transition States: The transition states in these reactions are high-energy structures that represent the peak of the energy barrier between reactants and products. For instance, in the ring-closing step, the transition state involves the partial formation of the new C-N bond. Computational studies on related imidazolidine systems have been used to model the geometries and energies of these transition states, providing insights into the reaction kinetics and stereoselectivity. iau.ir

Spectroscopic techniques such as NMR can be employed to detect and characterize stable intermediates. For example, under certain conditions, it might be possible to observe the hemiaminal intermediate in the formation or hydrolysis of the imidazolidine ring. rsc.org

Reaction Key Intermediate Key Features of Intermediate
Ring ClosureIminium IonElectrophilic carbon, sp² hybridized.
HydrolysisTetrahedral Intermediatesp³ hybridized C2 carbon with -OH and -NHR groups.
Electrophilic Aromatic SubstitutionArenium Ion (Sigma Complex)Resonance-stabilized carbocation.

Kinetic and Thermodynamic Aspects of this compound Reactions

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles.

Kinetics: The study of reaction rates provides valuable information about the reaction mechanism.

Hydrolysis Kinetics: The rate of hydrolysis of imidazolidines is highly dependent on the pH of the solution. nih.govnih.gov Kinetic studies on related imidazoline (B1206853) and imidazolidinone derivatives have shown that the hydrolysis can be subject to specific acid or base catalysis. nih.govnih.gov A pH-rate profile for the hydrolysis of this compound would likely show a complex dependence, with the rate being significant in both acidic and basic regions. The steric hindrance from the three phenyl groups would be expected to influence the rate of attack of the nucleophile.

Substitution Kinetics: The kinetics of N-acylation and N-alkylation would follow the principles of nucleophilic substitution reactions. The rate would depend on the concentration of the reactants and the nature of the electrophile.

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the position of equilibrium for a given reaction.

Ring Formation: The formation of the five-membered imidazolidine ring from a 1,2-diamine and an aldehyde is generally a thermodynamically favorable process, driven by the formation of two new C-N bonds. jocpr.comiaea.orgsci-hub.st However, the reaction is often reversible, and the position of the equilibrium can be influenced by the removal of water.

Conformational Isomerism: The this compound ring can exist in different conformations, and the relative energies of these conformers will determine their populations at equilibrium. Computational studies can be used to estimate the thermodynamic parameters for these conformational changes. iau.ir

Parameter Influence on Reaction Expected Trend for this compound
Kinetics
pHRate of hydrolysisIncreased rate in acidic and basic conditions. nih.govnih.gov
Steric HindranceRate of nucleophilic attackSlower rates compared to less substituted imidazolidines.
Thermodynamics
ΔG of FormationPosition of equilibrium for ring closureGenerally negative, favoring ring formation. jocpr.com
Conformational EnergyStability of different ring conformationsThe cis isomer is generally more stable for 1,2-disubstituted five-membered rings.

Oxidative and Reductive Manipulations of the this compound Core

The imidazolidine ring and its substituents can undergo both oxidation and reduction reactions.

Oxidation:

Dehydrogenation to Imidazole (B134444): One of the most significant oxidative reactions of this compound is its conversion to the corresponding aromatic imidazole, 2,4,5-triphenylimidazole (B1675074) (lophine). This aromatization can be achieved using various oxidizing agents. Potassium permanganate (B83412) (KMnO₄) supported on alumina (B75360) has been shown to be an efficient reagent for the dehydrogenation of 2-imidazolines to imidazoles under mild conditions. nih.govnih.gov This transformation involves the removal of two hydrogen atoms from the C4-C5 and N1-C2 positions of the imidazolidine ring.

Oxidation of Phenyl Groups: Under harsh oxidative conditions with strong oxidizing agents like potassium permanganate, the phenyl groups could potentially be oxidized, although the aromatic rings are generally resistant to oxidation. researchgate.netresearchgate.netcanada.ca

Reduction:

Reduction of C=N bonds (if present): While this compound is a saturated heterocycle, if it were to exist in equilibrium with an imine or if it were partially oxidized to an imidazoline, the C=N double bond could be reduced. Reagents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation could be employed for this purpose. harvard.edu

Catalytic Transfer Hydrogenation: This method offers a milder alternative to traditional catalytic hydrogenation using H₂ gas. mdpi.comwikipedia.org Donors such as isopropanol (B130326) or formic acid, in the presence of a suitable catalyst, can be used to reduce unsaturated functionalities that might be present on the scaffold or its derivatives. organic-chemistry.orgrsc.org

Reduction of Nitro Groups: If the phenyl rings have been nitrated, the nitro groups can be readily reduced to amino groups using various reducing agents, such as catalytic hydrogenation or metal/acid combinations.

Transformation Reagent/Method Product
Oxidation
DehydrogenationKMnO₄/Al₂O₃2,4,5-Triphenylimidazole nih.gov
Reduction
Reduction of C=N bondNaBH₄Substituted imidazolidine
Catalytic Transfer HydrogenationIsopropanol, CatalystReduced derivative mdpi.comwikipedia.org
Reduction of NO₂ groupH₂, Pd/CAmino-substituted derivative

Computational and Theoretical Investigations of 2,4,5 Triphenylimidazolidine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction of 2,4,5-Triphenylimidazolidine

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of multi-electron systems. austinpublishinggroup.com It has become a standard tool for predicting molecular geometries, electronic properties, and reactivity. aps.orgyoutube.com For this compound, DFT calculations, often using the B3LYP functional, provide a detailed picture of its molecular framework and electronic distribution.

Key aspects investigated through DFT include:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy conformation. This includes predicting bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how the molecule will interact with other reagents, highlighting potential sites for chemical reactions.

DFT-Calculated PropertySignificance for this compound
HOMO Energy Indicates the energy of the outermost electrons; higher energy suggests a stronger electron-donating capability.
LUMO Energy Represents the energy of the lowest available orbital for an incoming electron; lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) A key indicator of chemical reactivity and stability. A large gap implies high stability and low reactivity.
Dipole Moment (µ) Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Atomic Charges Provides an estimation of the partial charge on each atom, helping to identify reactive sites.

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics of this compound Systems

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.comunipa.it MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: The three phenyl rings attached to the imidazolidine (B613845) core can rotate, leading to a complex conformational landscape. MD simulations can sample these different conformations, identifying the most populated and energetically favorable states. researchgate.netunimi.it This is crucial for understanding how the molecule's shape influences its properties and interactions.

Analyze Solvation Effects: By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange around the solute and how this affects its conformation and dynamics.

Study Binding Stability: If this compound or its analogues are designed to interact with a biological target, such as an enzyme or receptor, MD simulations can assess the stability of the ligand-protein complex. mdpi.com Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability and flexibility of the complex over the simulation time.

Quantum Chemical Descriptors and Structure-Property Relationships for this compound Analogues

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various aspects of a molecule's electronic and structural properties. scirp.org These descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netresearchgate.netscirp.org These models establish a mathematical relationship between the descriptors and an observed property, such as biological activity or physical properties. nih.gov

For analogues of this compound, this approach involves:

Calculating Descriptors: A set of descriptors is calculated for a series of analogues using methods like DFT.

Correlating with Activity: These descriptors are then correlated with experimentally measured properties (e.g., inhibitory concentration, receptor affinity).

Building a Predictive Model: Statistical methods are used to create a model that can predict the activity of new, unsynthesized analogues based solely on their calculated descriptors.

Quantum Chemical DescriptorDefinition and Relevance
Ionization Potential (I) The energy required to remove an electron (approximated as -EHOMO). Relates to electron-donating ability.
Electron Affinity (A) The energy released when an electron is added (approximated as -ELUMO). Relates to electron-accepting ability.
Chemical Hardness (η) A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Electronegativity (χ) The power of an atom or molecule to attract electrons (χ ≈ (I + A) / 2).
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

This table is interactive. Click on the headers to sort the data.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can be used to validate theoretical models and aid in the interpretation of experimental data. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com These calculated frequencies, after appropriate scaling to account for systematic errors, can be compared with experimental FT-IR and Raman spectra to assign specific vibrational modes to observed peaks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these calculated shifts with experimental spectra helps in confirming the molecular structure and assigning signals to specific atoms within the molecule. researchgate.net

Spectroscopic ParameterComputational MethodComparison with Experiment
Vibrational Frequencies (cm⁻¹) DFT (e.g., B3LYP/6-311G(d,p))Calculated frequencies are scaled and matched with experimental FT-IR and Raman peaks to assign vibrational modes. nih.gov
¹H NMR Chemical Shifts (ppm) GIAO-DFTComputed shifts are correlated with experimental data to confirm structural assignments. nih.gov
¹³C NMR Chemical Shifts (ppm) GIAO-DFTProvides confirmation of the carbon skeleton and the electronic environment of each carbon atom.
UV-Vis Absorption (λmax) Time-Dependent DFT (TD-DFT)Predicts electronic transitions, which can be compared to the maximum absorption wavelengths in experimental UV-Vis spectra. nih.gov

This table is interactive. Click on the headers to sort the data.

In Silico Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathway a reaction will follow. This involves:

Locating Stationary Points: Calculating the structures and energies of reactants, products, and any intermediates.

Identifying Transition States: Finding the highest energy point along the reaction coordinate that connects reactants to products (or intermediates). The structure of the transition state provides critical information about the bond-making and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, in silico mechanistic studies can provide a detailed, step-by-step understanding of the reaction pathway, rationalize experimental observations, and predict the effects of catalysts or substituents on the reaction outcome.

Advanced Functionalization and Derivatization Strategies for 2,4,5 Triphenylimidazolidine

Regioselective and Chemoselective Modification of the 2,4,5-Triphenylimidazolidine Core

The imidazolidine (B613845) core of this compound contains two secondary amine groups (N-1 and N-3), which are the primary sites for modification. Regioselective and chemoselective functionalization of these positions is crucial for controlling the final structure of the derivative.

Regioselectivity in the functionalization of the N-1 and N-3 positions can be challenging due to their similar chemical environments. However, in cases where the initial imidazolidine is unsymmetrically substituted, steric hindrance can play a role in directing incoming reagents to the less hindered nitrogen atom. For symmetrically substituted imidazolidines like the 2,4,5-triphenyl variant, achieving monoselective functionalization over difunctionalization often relies on careful control of reaction stoichiometry. By using one equivalent or a slight excess of the electrophilic reagent, a statistical mixture favoring the mono-substituted product can often be obtained, which can then be separated from the di-substituted and unreacted starting material.

Chemoselective modification implies differentiating between the reactivity of the N-H bonds and other potentially reactive sites, such as C-H bonds on the phenyl rings. Given the higher nucleophilicity of the secondary amine groups, reactions with most electrophiles will preferentially occur at the nitrogen atoms.

Common strategies for the modification of the imidazolidine core include N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the nitrogen atom and enhance its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency. Similarly, N-acylation can be carried out using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

A representative example of regioselective N-alkylation on a related imidazolidine system is presented in the table below.

Starting MaterialReagentBaseSolventProductYield (%)Reference
2-PhenylimidazolidineBenzyl BromideK₂CO₃DMF1-Benzyl-2-phenylimidazolidine85Fictional Example
2-PhenylimidazolidineEthyl IodideNaHTHF1-Ethyl-2-phenylimidazolidine92Fictional Example

This table is illustrative and based on general principles of N-alkylation of heterocyclic amines.

Peripheral Functionalization of Phenyl Substituents of this compound

The three phenyl rings on the this compound core offer extensive opportunities for peripheral functionalization. These modifications can significantly alter the steric and electronic properties of the molecule without directly modifying the central heterocyclic ring. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the imidazolidine core on the phenyl rings at positions 2, 4, and 5 would need to be considered.

More advanced and regioselective methods for phenyl group functionalization include directed ortho-metalation and transition metal-catalyzed cross-coupling reactions.

Directed Ortho-Metalation: In this strategy, a directing group on the molecule coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at a specific ortho position on a phenyl ring. While the imidazolidine nitrogens themselves could potentially act as directing groups, their coordination to the lithium reagent might be complex. A more reliable approach would involve the prior introduction of a more effective directing group onto one of the phenyl rings.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these methods, one of the phenyl rings must first be halogenated (e.g., brominated or iodinated). The resulting aryl halide can then be coupled with a variety of partners, including boronic acids, alkenes, and terminal alkynes. This approach allows for the introduction of a wide range of functional groups with high regioselectivity.

The following table provides a hypothetical overview of potential peripheral functionalization reactions on a this compound derivative.

Starting MaterialReaction TypeReagentsProductReference
2-(4-Bromophenyl)-4,5-diphenylimidazolidineSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃2-(Biphenyl-4-yl)-4,5-diphenylimidazolidineFictional Example
4-(4-Iodophenyl)-2,5-diphenylimidazolidineHeck CouplingStyrene, Pd(OAc)₂, P(o-tol)₃, Et₃N4-(4-Styrylphenyl)-2,5-diphenylimidazolidineFictional Example
5-(4-Bromophenyl)-2,4-diphenylimidazolidineSonogashira CouplingPhenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N5-(4-(Phenylethynyl)phenyl)-2,4-diphenylimidazolidineFictional Example

This table is illustrative and based on established palladium-catalyzed cross-coupling methodologies.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound is a primary strategy for modifying its properties. As mentioned, N-alkylation and N-acylation are the most common approaches.

N-Alkylation: The reaction of this compound with alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) is a standard procedure for introducing alkyl groups onto the nitrogen atoms. The use of two or more equivalents of the alkylating agent can lead to the di-substituted product.

N-Acylation: N-acylation can be readily achieved by treating this compound with acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, to neutralize the generated acid. This method allows for the introduction of a wide variety of acyl groups, including those with additional functional handles for further derivatization.

Below is a table detailing representative N-substitution reactions that could be applied to this compound.

Reaction TypeReagentBase/CatalystProductReference
N-AlkylationAllyl bromideK₂CO₃1-Allyl-2,4,5-triphenylimidazolidine mdpi.com
N-AlkylationMethallyl chlorideK₂CO₃1-Methallyl-2,4,5-triphenylimidazolidine mdpi.com
N-AcylationAcetyl chlorideTriethylamine1-Acetyl-2,4,5-triphenylimidazolidineFictional Example
N-AcylationBenzoyl chloridePyridine1-Benzoyl-2,4,5-triphenylimidazolidineFictional Example

Note: The first two entries are based on analogous reactions with 2,4,5-triarylimidazolines. mdpi.com

Construction of Complex Architectures Incorporating the this compound Unit

The this compound unit can serve as a building block for the construction of more complex molecular architectures, such as macrocycles and polymers.

Macrocycles: To incorporate the imidazolidine unit into a macrocyclic structure, a di-functional linker can be used to bridge the N-1 and N-3 positions. This can be achieved by reacting this compound with a reagent containing two electrophilic sites, such as a dihaloalkane or a diacyl chloride, under high dilution conditions to favor intramolecular cyclization. Alternatively, the imidazolidine itself can be functionalized with reactive groups at the nitrogen atoms, which can then be coupled to form a macrocycle.

Polymers: The this compound moiety can be incorporated into polymeric structures in several ways. One approach is to synthesize a monomer containing the imidazolidine unit with a polymerizable group, such as a vinyl or acrylic group, attached to one of the nitrogen atoms or a phenyl ring. This monomer can then be polymerized using standard polymerization techniques. Another strategy involves a polycondensation reaction where this compound is reacted with a di-functional comonomer, such as a diacid chloride or a diisocyanate, to form a linear polymer with the imidazolidine unit in the main chain.

The following table illustrates hypothetical strategies for creating complex architectures.

ArchitectureStrategyReactantsResulting StructureReference
MacrocycleIntramolecular CyclizationThis compound, 1,4-DichlorobutaneA macrocycle containing the imidazolidine unit bridged by a butyl chainFictional Example
PolymerChain-Growth Polymerization1-Acryloyl-2,4,5-triphenylimidazolidineA polyacrylate with pendant this compound groupsFictional Example
PolymerStep-Growth PolymerizationThis compound, Terephthaloyl chlorideA polyamide with the imidazolidine unit in the polymer backboneFictional Example

This table is illustrative and based on general principles of macrocyclization and polymerization.

Exploration of 2,4,5 Triphenylimidazolidine in Advanced Chemical Applications Non Biological/non Clinical

Role of 2,4,5-Triphenylimidazolidine Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Synthesis

Extensive searches did not yield specific examples or detailed research findings on the use of chiral this compound derivatives as either organocatalysts or as ligands in transition metal-catalyzed asymmetric synthesis. The literature predominantly focuses on other imidazolidine (B613845) scaffolds, such as the well-established MacMillan imidazolidinone catalysts.

Asymmetric Organocatalysis Mediated by this compound Scaffolds

No studies detailing the application of this compound scaffolds in asymmetric organocatalysis were identified. Consequently, no data on their catalytic performance, substrate scope, or achieved enantioselectivities can be provided.

Transition Metal Catalysis Using this compound-Based Ligands

There is no available research describing the synthesis of transition metal complexes using this compound-based ligands or their subsequent application in asymmetric catalysis. Performance data, such as yields and enantiomeric excess for specific reactions, is therefore not available.

Potential in Functional Materials Science: Polymers and Optoelectronic Systems

No research articles or patents were found that describe the incorporation of the this compound moiety into polymers or its use in the development of optoelectronic materials. It is noted, however, that the oxidized analogue, 2,4,5-triphenylimidazole (B1675074), is utilized in the synthesis of materials for optical waveguides and ultraviolet lasers, but this application does not extend to the saturated imidazolidine ring system based on available data. fishersci.pt

Advanced Reagent and Auxiliary Roles in Stereoselective Organic Transformations

While the use of chiral auxiliaries is a common strategy in stereoselective synthesis, with scaffolds like imidazolidin-2-ones being well-represented, there is no specific information available on the application of this compound as a chiral auxiliary to control the stereochemical outcome of organic reactions.

Challenges and Future Research Directions in 2,4,5 Triphenylimidazolidine Chemistry

Development of Sustainable and Scalable Synthetic Methodologies for 2,4,5-Triphenylimidazolidine

A primary challenge in the advancement of this compound chemistry is the development of synthetic routes that are not only efficient but also environmentally benign and scalable. Traditional synthetic methods for heterocyclic compounds often rely on harsh reaction conditions, toxic catalysts, and hazardous solvents. The principles of green chemistry are paramount for modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. nih.govmdpi.com

Future research should focus on several key areas to establish sustainable synthetic protocols:

Green Catalysts: There is a need to move beyond conventional acid or metal catalysts. Investigating reusable, non-toxic catalysts such as Brønsted acidic ionic liquids or natural catalysts could offer significant advantages. sciepub.com For instance, methodologies using lemon juice as a natural acid catalyst in conjunction with solar energy have proven effective for other heterocycles and could be adapted. nih.gov

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses represent promising alternatives to conventional heating. wjbphs.com These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption.

Solvent-Free Conditions: The development of solvent-free reaction conditions is a key goal of green chemistry. researchgate.net Heating mixtures of reactants without a solvent can lead to highly efficient and clean transformations, simplifying product isolation and eliminating solvent waste. researchgate.net

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all reactant atoms into the final product. Multi-component reactions (MCRs), which combine three or more reactants in a single step, are ideal for this purpose and should be explored for the synthesis of the this compound core.

The table below compares potential sustainable approaches against traditional methods for the synthesis of imidazolidine (B613845) derivatives.

FeatureTraditional Synthetic MethodsPotential Sustainable/Green Methods
Catalyst Strong mineral acids, heavy metalsReusable ionic liquids, natural acids (e.g., citric acid), heterogeneous catalysts nih.govsciepub.com
Solvent Chlorinated hydrocarbons, glacial acetic acid wjbphs.comWater, ethanol (B145695), or solvent-free conditions wjbphs.comresearchgate.net
Energy Source Conventional reflux heating for extended periods wjbphs.comConcentrated solar radiation, microwave irradiation, ultrasonication nih.govwjbphs.com
Waste Profile High generation of hazardous wasteMinimal waste, biodegradable byproducts
Scalability Often limited by safety concerns and waste disposalPotentially more scalable due to safer reagents and continuous-flow processes rsc.org

Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing synthetic protocols and controlling stereochemical outcomes. The synthesis of the imidazolidine ring, typically through the condensation of a 1,2-diamine (like 1,2-diphenylethane-1,2-diamine) with an aldehyde (benzaldehyde), likely proceeds through several transient intermediates, such as aminals and imines. researchgate.net

Future mechanistic studies should focus on:

Identification of Intermediates: Utilizing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to detect and characterize short-lived intermediates in the reaction pathway.

Kinetic Analysis: Performing detailed kinetic studies to understand the rate-determining steps and the influence of catalysts, temperature, and reactant concentrations on the reaction course.

Stereochemical Control: The C4 and C5 positions of the imidazolidine ring are chiral centers. Mechanistic insights are essential for developing asymmetric syntheses to selectively produce desired stereoisomers (e.g., cis or trans isomers). This is particularly important as the stereochemistry can profoundly influence the final properties of the molecule.

A proposed general mechanism for the formation of the imidazolidine ring involves the nucleophilic attack of the diamine on the aldehyde, followed by cyclization and dehydration. The specific roles of catalysts in activating the reactants and facilitating key steps need to be systematically investigated. For related imidazole (B134444) syntheses, metal complexes and iodine/DMSO systems have been shown to activate intermediates, suggesting that similar catalytic cycles could be explored for imidazolidine synthesis. researchgate.net

Rational Design of Next-Generation this compound Scaffolds for Enhanced Functionality

The this compound core serves as a "privileged scaffold," a molecular framework that can be systematically modified to create a wide range of functional molecules. nih.gov The three phenyl rings offer multiple positions for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties.

The rational design of new scaffolds should be a primary research focus, aiming to:

Introduce Functional Groups: Systematically introduce a variety of electron-donating and electron-withdrawing groups onto the phenyl rings. This can modulate the molecule's electronic properties, which is critical for applications in materials science and catalysis.

Develop Chiral Derivatives: The synthesis of enantiomerically pure this compound derivatives is a significant goal. These chiral scaffolds could serve as valuable ligands in asymmetric catalysis or as building blocks for chiral materials.

Create Fused-Ring Systems: Explore the synthesis of derivatives where the phenyl rings are part of larger, fused aromatic systems. This could lead to compounds with interesting photophysical properties, such as enhanced fluorescence or phosphorescence.

The principles of rational design have been successfully applied to other imidazolidine derivatives, where modifying substituents on the phenyl rings led to enhanced biological receptor affinity. ucl.ac.be A similar structure-property relationship approach can be applied to develop this compound derivatives for non-biological applications.

Integration of Advanced Computational Methods with Experimental Approaches

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating research. researchgate.net Advanced computational methods, particularly Density Functional Theory (DFT), can provide deep insights into the properties of this compound and its derivatives, guiding experimental efforts and reducing trial-and-error synthesis. researchgate.netresearchgate.net

Future research should integrate computational studies to:

Predict Molecular Properties: Use DFT to calculate geometric parameters, electronic structures, and frontier molecular orbital (HOMO-LUMO) energies. researchgate.netnih.gov This information is vital for predicting chemical reactivity and potential applications in organic electronics. nih.gov

Simulate Reaction Pathways: Model reaction mechanisms to calculate the energies of transition states and intermediates. nih.gov This can help elucidate complex reaction pathways and identify the most plausible mechanisms, supporting experimental findings.

Guide Molecular Design: Computationally screen virtual libraries of this compound derivatives to identify candidates with desired properties before committing to their synthesis. Molecular Electrostatic Potential (MESP) maps, for instance, can predict sites susceptible to nucleophilic or electrophilic attack, guiding the design of new reactions. researchgate.net

The following table summarizes the application of various computational methods in the study of this compound.

Computational MethodInformation ProvidedPotential Application in Research
Density Functional Theory (DFT) Optimized molecular geometry, electronic structure, HOMO-LUMO energy gap, vibrational frequencies. researchgate.netresearchgate.netPredicting stability, reactivity, and spectroscopic properties. Guiding the design of new functional derivatives.
Time-Dependent DFT (TD-DFT) Excited state properties, prediction of UV-Vis absorption spectra. nih.govDesigning molecules with specific photophysical properties for optical applications.
Natural Bond Orbital (NBO) Analysis Analysis of charge distribution, hyperconjugative interactions, and bonding. researchgate.netUnderstanding intramolecular interactions and the electronic effects of substituents.
Molecular Dynamics (MD) Simulation Simulating the conformational dynamics and intermolecular interactions of molecules in different environments. nih.govInvestigating the behavior of derivatives in solution or the solid state for materials science applications.

Exploration of Novel Non-Biological Applications for this compound Derivatives

While much of the research on heterocyclic compounds is driven by biological applications, the unique structure of this compound makes it a promising candidate for various non-biological applications, particularly in materials science and catalysis. The triphenyl-substituted framework can facilitate strong π-stacking interactions, which are crucial for the self-assembly of functional materials. ucl.ac.be

Future explorations should target applications such as:

Organic Electronics: The aromatic nature of the substituents suggests potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of photosensitive materials. The related compound 2,4,5-triphenylimidazole (B1675074) is already used in the synthesis of nanowires for optical waveguides and UV lasers. fishersci.pt

Chiral Ligands and Organocatalysts: Enantiomerically pure derivatives could be developed as chiral ligands for transition metal catalysts or as metal-free organocatalysts for asymmetric synthesis. The imidazolidine core is a well-known feature in successful organocatalysts (e.g., MacMillan catalysts).

Fluorescent Sensors: By functionalizing the phenyl rings with fluorophores or binding sites, derivatives could be designed as chemosensors for the detection of specific ions or molecules.

The table below outlines potential non-biological applications and the corresponding molecular properties that would need to be engineered.

Potential ApplicationRequired Molecular PropertyRationale
Optical Waveguides/Lasers High fluorescence quantum yield, formation of ordered nanowires or crystals.The triphenyl-substituted core can promote self-assembly through π-π stacking, as seen with 2,4,5-triphenylimidazole. fishersci.pt
Asymmetric Catalysis Enantiopurity, specific stereochemistry (cis/trans), appropriate steric bulk.The chiral imidazolidine scaffold can create a specific chiral environment around a catalytic center.
Organic Electronics Tunable HOMO/LUMO energy levels, good charge carrier mobility, thermal stability.The extended π-system of the phenyl groups can be modified to tune electronic properties for use in semiconductor applications.
Chemosensors A receptor site for a target analyte coupled with a fluorescent reporter group.The scaffold provides a rigid framework onto which binding and signaling units can be attached.

Q & A

Q. What safety protocols are critical when handling 2,4,5-Triphenylimidazole in laboratory settings?

Methodological Answer:

  • Use engineering controls such as closed systems or local exhaust ventilation to minimize airborne exposure .
  • Wear personal protective equipment (PPE) , including dust respirators, nitrile gloves, safety glasses, and protective clothing, to prevent inhalation, skin contact, or eye exposure .
  • Implement emergency measures : Flush eyes/skin with water for 15 minutes upon contact and avoid release into waterways due to undefined aquatic toxicity .

Q. How should 2,4,5-Triphenylimidazole be stored to maintain stability and prevent hazardous decomposition?

Methodological Answer:

  • Store in a cool, dry, ventilated area , away from oxidizers and heat sources, as decomposition at >275°C may release toxic gases (e.g., nitrogen oxides) .
  • Avoid long-term storage; monitor for physical changes (e.g., discoloration) that signal degradation. Dispose of unused material via certified hazardous waste protocols .

Q. What are the key physicochemical properties of 2,4,5-Triphenylimidazole relevant to experimental design?

Methodological Answer:

  • Melting point : 275°C (a critical parameter for purification via recrystallization) .
  • Solubility : Likely polar aprotic solvent compatibility (e.g., THF, DMF), inferred from structural analogs in synthesis protocols .
  • Stability : Stable under ambient conditions but incompatible with strong oxidizers; validate compatibility with reaction matrices before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for 2,4,5-Triphenylimidazole derivatives?

Methodological Answer:

  • Use differential scanning calorimetry (DSC) to verify melting behavior under controlled heating rates .
  • Cross-validate purity via HPLC or NMR to rule out impurities affecting thermal properties. For spectral discrepancies, employ X-ray crystallography to confirm molecular packing and polymorphism .

Q. What strategies optimize the synthesis of 2,4,5-Triphenylimidazole derivatives for high-purity yields?

Methodological Answer:

  • Use Schlenk-line techniques to exclude moisture/oxygen, critical for air-sensitive intermediates .
  • Monitor reactions via thin-layer chromatography (TLC) and isolate products via column chromatography with silica gel.
  • Incorporate triethylamine as a base to scavenge HCl during imidazole ring formation, as demonstrated in analogous phosphazene syntheses .

Q. How should ecological risk assessments address the lack of toxicity data for 2,4,5-Triphenylimidazole?

Methodological Answer:

  • Apply computational toxicology models (e.g., ECOSAR, TEST) to predict acute/chronic effects on aquatic organisms .
  • Conduct microscale toxicity assays using Daphnia magna or algae to generate preliminary data, adhering to OECD guidelines.
  • Design closed-system experiments to prevent environmental release during testing .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the oxidative stability of 2,4,5-Triphenylimidazole?

Methodological Answer:

  • Perform accelerated aging studies under varying O₂ levels and temperatures to map degradation pathways.
  • Characterize decomposition products via GC-MS to identify toxic byproducts (e.g., phenyl radicals) and refine safety protocols .

Experimental Design Considerations

Q. What analytical techniques are most effective for characterizing 2,4,5-Triphenylimidazole crystals?

Methodological Answer:

  • Single-crystal X-ray diffraction to resolve molecular geometry and intermolecular interactions.
  • FT-IR spectroscopy to confirm functional groups (e.g., N-H stretching at ~3400 cm⁻¹) and monitor reaction progress .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.